6-Bromoindoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCCBOIKVPGOJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672045 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-30-7 | |
| Record name | 6-Bromo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2.3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 6-Bromoindoline (B1282224) Hydrochloride
The primary route to 6-bromoindoline hydrochloride involves the reduction of a 6-bromoindole (B116670) precursor. This transformation is a critical step that requires careful selection of reagents and optimization of reaction conditions to achieve high yields and selectivity.
Reduction Pathways of 6-Bromoindole Precursors
The conversion of 6-bromoindole to 6-bromoindoline is most commonly achieved through catalytic hydrogenation. This method involves the use of a metal catalyst, typically platinum or palladium, under a hydrogen atmosphere. A notable environmentally friendly approach utilizes a Platinum on carbon (Pt/C) catalyst in water, activated by p-toluenesulfonic acid, to facilitate the hydrogenation of various substituted indoles to their corresponding indolines in excellent yields.
Chemical reduction methods offer an alternative to catalytic hydrogenation. Reagents such as sodium cyanoborohydride (NaBH₃CN) have been effectively used for this transformation. However, this method often requires stoichiometric amounts of the reducing agent and can generate toxic cyanide byproducts. Other reducing systems, including triethylsilane in the presence of a strong acid like trifluoroacetic acid, have also been employed. A specific patent describes a process where a derivative of 6-bromoindole is reduced using lithium aluminum hydride (LiAlH₄) google.com. It is important to note that the use of strong reducing agents like LiAlH₄ can sometimes lead to the undesired side reaction of debromination organic-chemistry.org.
Optimization of Reaction Parameters for Yield and Selectivity
The efficiency and selectivity of the reduction of 6-bromoindole are highly dependent on the reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, in the catalytic hydrogenation of 2,3-dimethylindole, a related substrate, the reaction rate was observed to increase with temperature, with the optimal temperature for achieving full hydrogenation being 190 °C under 7 MPa of hydrogen pressure nih.gov.
The choice of reducing agent and reaction conditions in chemical reductions also plays a pivotal role. The Batcho-Leimgruber indole (B1671886) synthesis, a common method for preparing 6-bromoindole, utilizes a reduction step where buffered aqueous titanous chloride has been found to be highly efficient, yielding up to 77% of the desired indole nih.gov. Careful monitoring of this reduction is crucial to prevent over-reduction to the unsubstituted indole nih.gov.
Below is a table summarizing various reduction methods for indole derivatives, which can be adapted for the synthesis of 6-bromoindoline.
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| 2,3-dimethylindole | Ru/Al₂O₃ | - | 190 | 7 MPa | Quantitative | nih.gov |
| Indole | Pt/C, p-toluenesulfonic acid | Water | Room Temp | Moderate | Excellent | |
| 6-bromoindole derivative | Lithium aluminum hydride | - | - | - | - | google.com |
Derivatization Strategies for 6-Bromoindoline and 6-Bromoindole Cores
The 6-bromoindoline and 6-bromoindole skeletons offer multiple sites for chemical modification, enabling the synthesis of a diverse library of compounds. Derivatization can occur at the nitrogen atom (N-alkylation and N-acylation) or at various positions on the aromatic and heterocyclic rings.
N-Alkylation and Acylation Reactions
The nitrogen atom of the indoline (B122111) or indole ring is a common site for functionalization.
N-Alkylation: This reaction is typically achieved by treating the parent heterocycle with an alkyl halide in the presence of a base. A study on the N-alkylation of isatin (B1672199), a related indole derivative, demonstrated that bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) are effective nih.gov. For 6-bromoindole, N-alkylation with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate has been accomplished using sodium hydride (NaH) in DMF nih.gov.
N-Acylation: The introduction of an acyl group onto the nitrogen atom can be performed using acylating agents like acyl chlorides or anhydrides. The N-acylation of amines can be promoted by iodine with acyl chlorides under solvent-free conditions at room temperature researchgate.net. For indoles, chemoselective N-acylation can be achieved using thioesters as the acyl source in the presence of a base like cesium carbonate in xylene at elevated temperatures nih.gov.
The following table provides examples of N-alkylation and N-acylation reactions on the 6-bromoindole core.
| Substrate | Reagent(s) | Base | Solvent | Product | Yield (%) | Reference |
| 6-Bromoindole | Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate | NaH | DMF | Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate | - | nih.gov |
| 6-Bromoindole | Bromoacetic ester | NaH | DMF | 2-(6-bromo-1H-indol-1-yl)acetic acid (after hydrolysis) | - | nih.gov |
| Indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 1-(1H-indol-1-yl)butan-1-one | 62 | nih.gov |
Functionalization at Ring Positions (e.g., C-3, C-2)
Direct functionalization of the carbon atoms of the indole and indoline rings provides another avenue for structural diversification.
For the indole core, the C-3 position is particularly reactive towards electrophiles. A general method for the 3-acylation of indoles utilizes acyl chlorides in the presence of diethylaluminum chloride or dimethylaluminum chloride in dichloromethane (B109758) organic-chemistry.org. The C-2 position of indoles can also be functionalized. For instance, a palladium-catalyzed dual C-2 and C-3 functionalization has been reported wikipedia.org. The site-selectivity of C-H functionalization can often be controlled by the choice of a directing group on the indole nitrogen or at the C-3 position nih.gov.
Functionalization of the indoline ring is also an active area of research. While the inherent reactivity differs from that of indole, methods for site-selective functionalization are being developed. For example, rhodium-catalyzed C-2 alkylation of indoles can provide access to functionalized indoline precursors researchgate.net.
The table below illustrates some examples of C-2 and C-3 functionalization of the indole ring.
| Substrate | Reagent(s) | Catalyst/Promoter | Position Functionalized | Product Type | Reference |
| Indole | Acyl chloride | Diethylaluminum chloride | C-3 | 3-Acylindole | organic-chemistry.org |
| Indole | Fluorinated imidoyl chloride | Palladium | C-2 and C-3 | Fluorinated isocryptolepine analogue | wikipedia.org |
| Indole | α-heteroaryl-substituted methyl alcohol | Cs₂CO₃/Oxone® | C-3 | C-3 alkylated indole | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions in 6-Bromoindole Chemistry
The bromine atom at the C-6 position of the indole ring serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. The Suzuki-Miyaura coupling of 6-bromoindole with various arylboronic acids allows for the synthesis of 6-arylindoles. These reactions are typically catalyzed by a palladium complex in the presence of a base nih.govnih.gov. For example, the coupling of bromobenzene (B47551) with phenylboronic acid can be catalyzed by a Pd-H-Beta zeolite catalyst nih.gov.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. The reaction of 6-bromoindole with various alkenes, such as styrene, provides a route to 6-alkenylindoles. These reactions are catalyzed by palladium complexes, often in the presence of a phosphine (B1218219) ligand and a base mdpi.comresearchgate.net.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of 6-bromoindole with alkynes like phenylacetylene (B144264) yields 6-alkynylindoles. These reactions typically employ a palladium catalyst and a copper(I) co-catalyst, although copper-free conditions have also been developed researchgate.netnih.gov.
Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. The Buchwald-Hartwig amination of 6-bromoindole with various primary or secondary amines provides access to 6-aminoindole (B160974) derivatives. The choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for the efficiency of this reaction wikipedia.orgnih.gov.
The following table summarizes representative examples of these palladium-catalyzed cross-coupling reactions with 6-bromoindole.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |
| Suzuki-Miyaura | Phenylboronic acid | Pd-H-Beta zeolite | K₂CO₃ | Ethanol (B145695) | 6-Phenylindole | nih.gov |
| Heck | Styrene | Pd(OAc)₂ / PPh₃ | NaOAc | - | 6-Styrylindole | nih.gov |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 6-(Phenylethynyl)indole | researchgate.net |
| Buchwald-Hartwig | Aniline | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | 6-(Phenylamino)indole | nih.gov |
Amidation and Reduction Sequences
The synthesis of derivatives from 6-bromoindole, a direct precursor to 6-bromoindoline, often involves amidation and reduction sequences to build more complex molecular structures. One documented pathway involves an initial Friedel-Crafts reaction with oxalyl chloride, followed by amidation and reduction steps. google.com In this sequence, 6-bromoindole is first acylated at the C3 position. The resulting acyl chloride intermediate readily undergoes amidation when treated with an amine. The subsequent reduction of the amide functionality, typically using reducing agents like lithium aluminum hydride or borane, yields the corresponding amine. google.com
Another example is seen in the synthesis of the bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitor, NL1. The synthesis starts with the alkylation of 6-bromoindole with a bromoacetic ester. The ester is then hydrolyzed to yield 2-(6-bromo-1H-indol-1-yl) acetic acid. This acid is subsequently coupled with a glycine (B1666218) ester hydrochloride under standard peptide synthesis conditions to form an amide bond, a key step in the construction of the final molecule. nih.gov
These sequences are fundamental in extending the molecular framework from the basic 6-bromoindole core, allowing for the introduction of diverse functional groups and side chains necessary for biological activity.
Multi-Step Synthesis of Complex this compound-Containing Molecules
6-Bromoindoline and its precursor, 6-bromoindole, serve as crucial building blocks in the multi-step synthesis of complex, biologically active molecules. Their utility stems from the presence of the bromine atom, which allows for further functionalization via cross-coupling reactions, and the indole nitrogen, which can be readily alkylated or acylated.
Synthesis of Indole-Based Bacterial Cystathionine γ-Lyase Inhibitors
Bacterial cystathionine γ-lyase (bCSE) is a critical enzyme for hydrogen sulfide (B99878) (H₂S) production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govmdpi.com Inhibiting bCSE enhances the sensitivity of these bacteria to antibiotics. researchgate.netkazanmedjournal.ru 6-Bromoindole has been established as a core scaffold for a series of potent bCSE inhibitors. mdpi.commdpi.com
Convenient and efficient methods have been developed for the gram-scale synthesis of several selective indole-based bCSE inhibitors, including NL1, NL2, and NL3. nih.govnih.gov
NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine)) : This inhibitor is synthesized in four steps from 6-bromoindole by attaching a short peptide-like chain to the indole nitrogen. The process involves alkylation with a bromoacetic ester, hydrolysis to the corresponding carboxylic acid, and a final amidation step with glycine ester. nih.gov
NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) : The synthesis of NL2 involves coupling 6-bromoindole with a 2-methylfuran-3-carboxylic acid derivative via a methylene (B1212753) bridge at the indole nitrogen, followed by hydrolysis of the ester group. mdpi.com
NL3 (3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid) : The synthesis of NL3 showcases the versatility of the bromine atom on the indole ring. The designed residues are first assembled at the nitrogen atom, followed by a palladium-catalyzed cross-coupling reaction to substitute the bromine atom. nih.govmdpi.com
MNS-series Inhibitors : Further development led to inhibitors like MNS1 and MNS2, which incorporate a thiophene (B33073) moiety. The synthesis of MNS1 involves the alkylation of 6-bromoindole in the final stages, while MNS2 is synthesized from 6-bromoindole and a functionalized thiophene building block. kazanmedjournal.rumdpi.com
| Inhibitor | Core Structure | Key Synthetic Step Involving 6-Bromoindole Core |
|---|---|---|
| NL1 | 6-Bromoindole-glycine conjugate | N-alkylation followed by amidation nih.gov |
| NL2 | 6-Bromoindole-furan conjugate | N-alkylation with a furan (B31954) derivative mdpi.com |
| NL3 | 6-(Aryl)-indole-pyrazole conjugate | Pd-catalyzed cross-coupling at the C6-Br position nih.gov |
| MNS1 | 6-Bromoindole-aminothiophene conjugate | N-alkylation with a thiophene derivative kazanmedjournal.ru |
Incorporation into Antiviral Agent Frameworks
The 6-bromoindole scaffold has also been utilized in the development of antiviral agents. A series of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives were synthesized and evaluated for their in vitro activity against the influenza virus. researchgate.net While specific synthetic details are limited, the study highlights the potential of this chemical framework in antiviral drug discovery. The presence of the bromine atom offers a handle for further structural modifications to optimize activity and pharmacokinetic properties. researchgate.net The development of broad-spectrum antiviral agents often involves exploring diverse chemical scaffolds, and derivatives of 7-aza-indole, a related heterocyclic system, have shown promise against RNA viruses like RSV and SARS-CoV-2. frontiersin.org This suggests that the core indole structure, including halogenated variants like 6-bromoindole, is a valuable starting point for generating novel antiviral compounds.
Biocatalytic Approaches to Halogenated Indoles as Precursors
The synthesis of halogenated natural products is often achieved in nature through the action of halogenase enzymes. These biocatalysts offer a green and highly selective alternative to traditional chemical halogenation methods, which can be harsh and produce unwanted side products. mdpi.comresearchgate.net Flavin-dependent halogenases (FDHs) are particularly well-studied and can selectively install halide atoms onto electron-rich aromatic compounds like indole. researchgate.net
Specifically, tryptophan halogenases have been identified that can regioselectively halogenate the indole ring of tryptophan at the C5, C6, or C7 positions. mdpi.com The tryptophan 6-halogenase SttH, for example, can be used to produce 6-halogenated tryptophan, a direct precursor for 6-bromoindole. nih.gov By employing these enzymes, it is possible to synthesize the 6-bromoindole core under mild, environmentally benign conditions, avoiding the use of toxic halogenating reagents. mdpi.com Enzyme engineering efforts have also been successful in altering the regioselectivity of these halogenases, further expanding their synthetic utility. mdpi.com
Enzymatic Functionalization Studies
Beyond halogenation, enzymes offer powerful tools for the specific functionalization of the indole ring. Biocatalysis can provide exquisite chemo-, site-, and stereoselectivity, overcoming limitations of traditional organic oxidants that often lead to complex mixtures of products. nih.gov
Non-heme iron halogenases are another class of enzymes capable of halogenating unactivated sp³-hybridized carbon centers with high selectivity. nih.gov While their native substrates are typically complex alkaloids, enzyme engineering has been used to expand their substrate scope, demonstrating their potential for late-stage C-H functionalization on pharmaceutically relevant scaffolds. nih.gov This approach could theoretically be applied to 6-bromoindoline derivatives to introduce additional functionality with high precision.
Furthermore, flavin-dependent monooxygenases (FDMOs) are known to catalyze oxidations at the C2 or C3 positions of indole substrates. nih.gov Screening libraries of these enzymes can identify biocatalysts capable of performing novel and selective oxidations on functionalized indoles, providing access to new derivatives that are difficult to synthesize through conventional chemical methods. nih.gov
Green Chemistry Principles and Sustainable Synthesis Routes for this compound Derivatives
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. thepharmajournal.comsekisuidiagnostics.com Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable and economically viable processes.
Key green chemistry strategies applicable to this synthesis include:
Catalysis : The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused. firp-ula.org The palladium-catalyzed cross-coupling reactions used in the synthesis of NL3 are an example of this principle in action. nih.gov Biocatalysis, using enzymes like halogenases, represents an even greener approach, as the reactions occur under mild conditions in aqueous media. researchgate.net
Use of Safer Solvents : Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. thepharmajournal.com For example, developing synthetic steps that can be performed in water or bio-ethanol would significantly reduce the environmental impact. nih.gov
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. firp-ula.org This minimizes waste generation. Evaluating synthetic routes based on their atom economy can help identify more efficient and sustainable options.
Use of Renewable Feedstocks : While the immediate precursors to 6-bromoindoline are typically derived from petrochemical sources, a long-term green chemistry goal is to utilize renewable feedstocks. Biocatalytic routes starting from bio-based materials like tryptophan are a step in this direction. mdpi.com
By integrating these principles, future synthetic routes for this compound and its complex derivatives can be designed to be not only efficient but also environmentally responsible.
| Green Chemistry Principle | Application in 6-Bromoindoline Synthesis | Example/Potential |
|---|---|---|
| Catalysis | Replacing stoichiometric reagents with catalytic alternatives. | Using Pd-catalysis for cross-coupling; employing halogenase enzymes for bromination. nih.govmdpi.com |
| Safer Solvents | Minimizing or replacing hazardous organic solvents. | Performing enzymatic reactions in aqueous buffers; exploring water or ethanol as solvents for chemical steps. nih.gov |
| Atom Economy | Designing reactions that minimize waste by maximizing incorporation of reactants. | Analyzing reaction pathways to prioritize addition reactions over substitution or elimination reactions where possible. |
| Energy Efficiency | Reducing energy consumption by using milder reaction conditions. | Utilizing biocatalysts that operate at room temperature and pressure; exploring microwave-assisted synthesis to reduce reaction times. nih.govresearchgate.net |
Mechanistic Investigations of Chemical Reactivity and Reaction Dynamics
Elucidation of Reaction Mechanisms in 6-Bromoindoline (B1282224) Hydrochloride Synthesis
Kinetic studies are essential for understanding the rates of the individual reactions that constitute the synthesis of 6-bromoindoline. These studies help identify the rate-determining step and provide insight into the factors that influence reaction speed, such as reactant concentration, temperature, and catalyst loading.
For the bromination of indole (B1671886) derivatives, the rate of reaction is observed to be dependent on the nature of the substituent on the indole ring. The Gibbs free energy barrier of the rate-determining step shows a linear correlation with the electron-withdrawing power of the substituent. researchgate.net While specific kinetic data for the synthesis of 6-bromoindoline is not extensively published, analysis of related reactions provides a framework for understanding these transformations. For example, theoretical kinetic calculations on the decomposition of ammonia borane, which also involves dehydrocoupling reactions, utilize transition state theory to estimate Arrhenius kinetic parameters like the pre-exponential factor (A) and activation energy (Ea). This approach could be similarly applied to model the key cyclization and reduction steps in 6-bromoindoline synthesis.
Table 1: Theoretical Kinetic Parameters for a Representative Reaction Step Note: This table presents conceptual data for a hypothetical transformation step in indole synthesis, illustrating the type of parameters obtained from kinetic studies.
| Parameter | Value | Unit | Significance |
| Activation Energy (Ea) | 85 | kJ/mol | Minimum energy required for the reaction to occur. |
| Pre-exponential Factor (A) | 1.2 x 10¹² | s⁻¹ | Frequency of collisions in the correct orientation. |
| Rate Constant (k) at 298 K | 3.5 x 10⁻³ | s⁻¹ | Proportionality constant relating reaction rate to reactant concentrations. |
Isotopic labeling is a powerful technique used to trace the pathways of atoms and bonds throughout a chemical reaction. scripps.edu By replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can follow its trajectory using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. scripps.edunih.gov
In the context of 6-bromoindoline synthesis, isotopic labeling could be employed to:
Trace the cyclization mechanism: During the formation of the indole ring, labeling specific carbon or nitrogen atoms in the starting materials would definitively show how the heterocyclic ring is formed.
Investigate rearrangement steps: If any intramolecular rearrangements occur during the synthesis, isotopic labeling can unambiguously track the movement of atoms or functional groups.
Elucidate reduction mechanisms: In the conversion of 6-bromoindole (B116670) to 6-bromoindoline, deuterium labeling (using D₂ or NaBD₄) could clarify the stereochemistry of the hydrogen addition across the C2-C3 double bond.
These experiments provide definitive evidence for proposed reaction mechanisms where computational or kinetic studies might be ambiguous. scripps.edu
Role of Catalysis in 6-Bromoindoline and 6-Bromoindole Reactions
Catalysis is fundamental to the synthesis and derivatization of indole and indoline (B122111) compounds, enabling efficient and selective transformations. Both acid and metal-based catalysts play significant roles.
Acid catalysis is a cornerstone of many classic indole synthesis methods, such as the Fischer indole synthesis. The synthesis of 6-bromoindole can be based on reactions like an asymmetric Friedel-Crafts reaction, which utilizes hydrochloric acid as a catalyst. biosynth.com In these syntheses, the acid catalyst typically functions by protonating a carbonyl group or another functional group, which activates the molecule for a subsequent nucleophilic attack and cyclization, ultimately leading to the formation of the indole ring. Boronic acids are also emerging as versatile catalysts that can activate hydroxyl groups under mild conditions, facilitating reactions like Friedel-Crafts-type alkylations. rsc.org
Palladium is a highly versatile transition metal in catalysis, promoting a wide array of organic transformations. mdpi.commdpi.com The bromine atom on 6-bromoindole serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov These reactions are crucial for creating complex derivatives from the 6-bromoindole scaffold. nih.gov
The general mechanism for these cross-coupling reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
Oxidative Addition: The aryl halide (6-bromoindole) reacts with a low-valent palladium(0) complex, which inserts into the carbon-bromine bond to form a palladium(II) intermediate. libretexts.org
Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. libretexts.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst. libretexts.org
Table 2: Common Palladium-Catalyzed Reactions Using 6-Bromoindole
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand Example |
| Suzuki Coupling | Aryl/vinyl boronic acid | C-C | Pd(OAc)₂, PPh₃ |
| Heck Coupling | Alkene | C-C | Pd(OAc)₂, P(o-tolyl)₃ |
| Sonogashira Coupling | Terminal alkyne | C-C | Pd(PPh₃)₄, CuI |
| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, BINAP |
| Carbonylation | Carbon monoxide, Amine | C(C=O)-N | Pd(OAc)₂, dppf |
Intermediates and Transition State Analysis in Complex Derivatizations
The derivatization of the 6-bromoindole or 6-bromoindoline core often involves complex multi-step reactions where the identification of intermediates and the analysis of transition states are key to understanding reactivity and selectivity. A transition state is a specific configuration along the reaction coordinate that has the highest potential energy; its structure determines the activation energy of the reaction. youtube.com
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for studying these transient species. By modeling the reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and transition states. This analysis helps to:
Predict the most likely reaction mechanism among several possibilities.
Understand the origins of stereoselectivity and regioselectivity.
Design catalysts that can lower the energy of a key transition state, thereby accelerating the reaction. nih.gov
For example, in the derivatization of indoles, computational analysis can map the potential energy surface for electrophilic substitution, revealing why certain positions on the ring are more reactive than others. Similarly, for palladium-catalyzed reactions, the geometry and energy of the various palladium(II) intermediates and the transition state for reductive elimination can be calculated to predict reaction outcomes. nih.govnih.gov The study of transition-state aromaticity can also provide insights into the stability of transition states in certain pericyclic reactions that might be used in derivatization. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Positional Isomerism and Bromine Atom Influence on Molecular Activity
The position of the bromine atom on the indoline (B122111) or indole (B1671886) ring is a critical determinant of a molecule's biological activity. The bromine atom, being electronegative, significantly influences the electronic distribution within the ring system, which in turn affects how the molecule interacts with its biological target. fiveable.me
Research has demonstrated that the placement of the bromine substituent can dramatically alter a compound's potency and efficacy. For instance, in a study on brominated indole-3-carboxaldehydes as quorum sensing inhibitors, different positional isomers exhibited varied levels of activity. The study compared 5-bromo, 6-bromo, and 7-bromo derivatives and found that the position of the bromine atom led to significant differences in their inhibitory concentrations (IC50), indicating that the specific location of the halogen is as important as its presence. mdpi.com Similarly, studies on meridianins, a class of marine alkaloids with a brominated indole core, revealed that a single bromine substitution at either the 5- or 6-position of the indole ring resulted in a marked improvement in potency against certain protein kinases. nih.gov
Table 1: Influence of Bromine Position on Quorum Sensing Inhibition (QSI) by Bromoindole-3-carboxaldehydes This table is generated based on findings that different bromine positions correspond with differing increases in QS inhibition. mdpi.com
| Compound | Bromine Position | Relative QSI Potency |
| 5-Bromoindole-3-carboxaldehyde | C5 | High |
| 6-Bromoindole-3-carboxaldehyde | C6 | Moderate-High |
| 7-Bromoindole-3-carboxaldehyde | C7 | Moderate |
| Indole-3-carboxaldehyde | N/A (Control) | Low |
Impact of Substituent Modifications on Pharmacological Profiles
Beyond the bromine atom's position, modifications to other parts of the 6-bromoindoline (B1282224) scaffold play a vital role in tuning its pharmacological profile. Medicinal chemists systematically add, remove, or substitute various functional groups to explore and optimize interactions with biological targets. mdpi.com
A study involving the synthesis of new N-alkylated 6-bromoindoline-2,3-dione derivatives demonstrated how different alkyl groups attached to the nitrogen atom could be introduced. researchgate.net These modifications can alter properties such as lipophilicity, solubility, and steric bulk, which are all critical for how the molecule is absorbed, distributed, and how it binds to its target. For example, adding aromatic rings can introduce potential for π-π stacking interactions, while other functional groups can form hydrogen bonds or van der Waals forces. mdpi.com
In the development of inhibitors for bacterial cystathionine (B15957) γ-lyase (CGL), the 6-bromoindole (B116670) moiety was identified as a key pharmacophore. nih.gov Further development led to derivatives where additional heterocyclic rings like aminothiophene were attached. The specific nature and attachment point of these substituents were crucial for achieving high binding affinity, with one of the most potent compounds featuring a 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate structure. nih.govmdpi.com This demonstrates that even small changes to the substituents on the core 6-bromoindole structure can lead to significant gains in activity.
Rational Design of 6-Bromoindoline-Based Chemical Entities
Rational drug design leverages the understanding of a biological target's structure and the SAR of known inhibitors to create new, more effective compounds. For 6-bromoindoline-based entities, this involves using the core scaffold as a starting point and strategically adding functional groups intended to enhance binding affinity and selectivity for a specific target.
This design strategy has been applied to various scaffolds where a 6-bromo substitution is known to enhance activity. For instance, in the design of certain cytotoxic agents, a 6-bromo quinazoline (B50416) scaffold was chosen because studies have shown that the presence of a halogen atom at the 6-position can improve anticancer effects. nih.gov The design process involved incorporating a thio-benzyl moiety and a phenyl group onto the core scaffold to improve electronic and hydrophobic interactions within the active site of the target enzyme. nih.gov
Cheminformatics and Molecular Docking Approaches for Target Interaction Prediction
Cheminformatics and molecular docking are powerful computational tools that accelerate the drug design process. nih.govopenmedicinalchemistryjournal.com Molecular docking predicts how a ligand (such as a 6-bromoindoline derivative) will bind to the active site of a target protein, estimating the binding affinity and visualizing the specific interactions. nih.govnih.gov
These techniques are instrumental in understanding the SAR of 6-bromoindoline derivatives at a molecular level. For example, docking studies on novel 5-bromoindole-2-carboxylic acid derivatives were used to predict their binding energies with the EGFR tyrosine kinase domain, helping to identify the most promising compounds for synthesis and further testing. nih.gov Similarly, docking was used to investigate the binding interactions of newly synthesized N-alkylated 6-bromoindoline-2,3-dione derivatives to understand their potential antibacterial activity. researchgate.net
By creating a computational model of the target protein, researchers can perform virtual screening of large libraries of potential 6-bromoindoline derivatives to prioritize which ones to synthesize. nih.govumpr.ac.id This saves significant time and resources compared to traditional screening methods. The docking results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding. This information feeds back into the rational design process, allowing chemists to modify the structure to enhance these favorable interactions. Docking studies of bisindole HIV-1 fusion inhibitors showed a consensus binding pose for the most active compounds, with a rank order that matched the observed biological activity, validating the utility of the computational model. acs.org
Table 2: Application of Molecular Docking in the Study of Bromoindole Derivatives This table summarizes how molecular docking has been applied to predict the activity of various bromo-substituted indole compounds.
| Bromoindole Derivative Class | Target Protein/System | Key Findings from Docking | Reference(s) |
| 5-Bromoindole-2-carboxylic acids | EGFR Tyrosine Kinase | Identified compounds with the strongest binding energies, predicting potent inhibitory activity. | nih.gov |
| N-alkylated 6-bromoindoline-2,3-diones | Bacterial Proteins | Predicted binding interactions to elucidate potential antibacterial mechanisms. | researchgate.net |
| Bisindole HIV-1 Fusion Inhibitors | HIV-1 gp41 | Revealed a consensus binding pose for active compounds and correlated binding scores with biological activity. | acs.org |
Comparative SAR Studies with Analogous Bromoindole/Indazole Derivatives
To further understand the structural requirements for activity, comparative SAR studies are often conducted with closely related heterocyclic systems. Indazole, an isomer of indole where a nitrogen atom is moved from the five-membered ring to the six-membered ring junction, provides a valuable comparison.
By replacing the 6-bromoindole moiety with 6-bromoindazole in a series of potential antibiotic potentiators, scientists could determine if the indazole core offered any advantages in terms of binding or biological effect. mdpi.com Such isosteric replacement is a common strategy in medicinal chemistry to probe the specific role of different parts of a pharmacophore and to potentially discover novel scaffolds with improved properties. nih.gov These comparative studies provide deeper insights into the SAR and guide the future design of more effective therapeutic agents based on these privileged scaffolds.
Biological and Biomedical Research Applications: Mechanistic Insights
Investigation of Anticancer Activities and Cellular Mechanisms
While the broader family of indole-containing compounds has been a source of many anticancer agents, specific research detailing the anticancer mechanisms of 6-bromoindoline (B1282224) hydrochloride is not extensively covered in the available literature. Studies on other substituted indole (B1671886) derivatives have shown promise, but direct evidence linking 6-bromoindoline hydrochloride to the specific mechanisms below is limited. For instance, compounds like 2,2-Bis(6-bromo-3-indolyl) ethylamine (B1201723) have been shown to induce apoptosis in human myelomonocytic lymphoma cells, and 3-(2-bromoethyl)-indole has demonstrated the ability to inhibit cancer cell proliferation. nih.govresearchgate.net However, dedicated studies on this compound are required to confirm similar activities.
Research on Antibacterial and Antimicrobial Potentiation
A significant body of research has focused on derivatives of 6-bromoindole (B116670) as potent agents for enhancing the efficacy of existing antibiotics. mdpi.comnih.govnih.gov This strategy revolves around disarming bacteria of their defense mechanisms rather than direct bactericidal action, which presents a promising avenue for addressing antimicrobial resistance. nih.gov
Inhibition of Bacterial Cystathionine (B15957) γ-Lyase (bCSE)The primary mechanism for the antibiotic-potentiating effects of 6-bromoindole derivatives is the inhibition of bacterial cystathionine γ-lyase (bCSE).researchgate.netnih.govThis enzyme is the main producer of hydrogen sulfide (B99878) (H₂S) in major human pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.mdpi.comresearchgate.netH₂S plays a crucial role in protecting bacterial cells from oxidative stress, including stress induced by antibiotics.mdpi.comnih.gov
Researchers have successfully used 6-bromoindole as a foundational building block to synthesize a novel class of small-molecule bCSE inhibitors. mdpi.comresearchgate.netnih.gov By targeting and suppressing the activity of bCSE, these compounds effectively block a key defense pathway in pathogenic bacteria. researchgate.netkazanmedjournal.ru
Table 1: Examples of bCSE Inhibitors Synthesized from a 6-Bromoindole Core
| Inhibitor Name | Full Chemical Name | Role of 6-Bromoindole | Reference |
|---|---|---|---|
| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | Main building block | researchgate.netnih.gov |
| MNS1 | 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene | Core structural fragment | kazanmedjournal.ru |
Quorum Sensing Inhibition MechanismsQuorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation, which are critical to pathogenicity and antibiotic resistance.nih.govnih.govmdpi.comThe disruption of these signaling pathways by quorum sensing inhibitors (QSIs) is a novel anti-virulence strategy to control bacterial infections without exerting direct bactericidal pressure that leads to resistance.nih.govmdpi.com
While a promising area of research for combating antimicrobial resistance, the current literature does not provide specific evidence or detail the mechanisms by which this compound or its direct derivatives may act as quorum sensing inhibitors.
Anti-inflammatory Activity Studies
Derivatives of bromoindoline have demonstrated significant potential in modulating inflammatory responses. Research has focused on their ability to interfere with key signaling pathways and the production of inflammatory mediators that are crucial in the inflammatory cascade.
The transcription factor Nuclear Factor Kappa B (NF-κB) is a central regulator of the inflammatory response, controlling the expression of various pro-inflammatory genes. nih.gov The activation of NF-κB involves the phosphorylation and subsequent degradation of its inhibitor, IκB, which allows NF-κB to translocate into the nucleus and initiate gene transcription.
Studies on kinase inhibitors synthesized from bromoindoline precursors have shown potent anti-inflammatory effects by targeting this pathway. For instance, a novel inhibitor derived from 5-bromoindoline-2,3-dione was found to significantly reduce the lipopolysaccharide (LPS)-induced phosphorylation of IκB kinase (IKKα/β) and the NF-κB p65 subunit in RAW 264.7 macrophage cells. nih.gov This inhibition of phosphorylation prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby suppressing the expression of downstream inflammatory genes. nih.govnih.gov
The anti-inflammatory effects of bromoindoline derivatives are also linked to their ability to control the production of key inflammatory mediators. Prostaglandins (PGs), the cytokine tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) are critical macrophage-derived products in inflammation. nih.gov The synthesis of these mediators is often regulated by the NF-κB pathway. nih.gov
Dendritic cells (DCs) are pivotal in initiating and shaping adaptive immune responses, including the differentiation of T cells. nih.govnih.gov Natural 6-bromoindole derivatives isolated from marine sources, such as the sponge Geodia barretti, have been investigated for their immunomodulatory effects. researchgate.netnih.gov
Several bromoindole alkaloids, including Geobarrettin C and Barettin, were screened for their anti-inflammatory activity on human dendritic cells. researchgate.netnih.gov The findings revealed that these compounds could modulate DC cytokine secretion. Specifically, certain derivatives were found to reduce the secretion of IL-12p40, a key cytokine that promotes the differentiation of T helper 1 (Th1) cells. researchgate.netnih.gov When DCs were matured in the presence of these bromoindole compounds before being co-cultured with T cells, a decrease in the T cells' secretion of interferon-gamma (IFN-γ) was observed. nih.gov This indicates a reduced Th1 differentiation, suggesting that these compounds can steer the immune response away from a pro-inflammatory Th1 phenotype. researchgate.netnih.gov
| Cytokine | IC₅₀ Value (μM) |
|---|---|
| IL-10 | 11.8 |
| IL-12p40 | 21.0 |
Antiviral Research with this compound Derivatives
The indole nucleus is a "privileged scaffold" in drug discovery and is present in numerous compounds with antiviral properties. frontiersin.org Research into derivatives of 6-bromoindole has identified promising candidates for antiviral therapies.
One study focused on a series of ethyl 6-bromo-5-hydroxyindole-3-carboxylate derivatives, which were synthesized and evaluated for their in-vitro anti-influenza virus activity. researchgate.net Another distinct 6-bromoindole derivative, 1-methyl-2-[bis(2-chloroethyl)aminomethyl]-3-carbethoxy-5-methoxy-6-bromoindole, was found to activate Toll-like receptor (TLR) genes. This activation triggers innate immunity signaling pathways, stimulating the production of interferons and pro-inflammatory cytokines, which leads to a broad-spectrum antiviral state in cells. mdpi.com This particular compound demonstrated activity against several viruses, including influenza viruses (H1N1, H3N2), herpes simplex virus type 1, and SARS-CoV-2. mdpi.com
Enzyme Inhibition Studies beyond bCSE (e.g., Acetylcholinesterase)
The investigation of bromoindoline derivatives has extended to their potential as enzyme inhibitors for targets other than bacterial chondroitin (B13769445) sulfate (B86663) lyase (bCSE). A notable area of this research is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov AChE inhibitors are used in the treatment of conditions like Alzheimer's disease. nih.gov
A study on 6-bromotryptamine A, a tryptamine (B22526) derivative with a 6-bromoindole core, revealed its ability to directly inhibit AChE activity in a dose-dependent manner. nih.gov The research demonstrated that this compound could significantly prevent scopolamine-induced short-term cognitive impairments in mice, an effect attributed, in part, to its AChE inhibitory action. nih.gov
| Concentration of 6-bromotryptamine A (μM) | AChE Activity (% of Control) |
|---|---|
| 0 | 100 |
| 10 | ~80 |
| 25 | ~65 |
| 50 | ~45 |
Note: Approximate values are inferred from graphical data presented in the source.
Investigation of Indoline-Derived Natural Products and Their Biological Roles
Indole and its reduced form, indoline (B122111), are heterocyclic compounds that are widely distributed in nature and form the structural basis for a vast array of secondary metabolites. nih.gov These natural products are isolated from diverse sources, including plants, fungi, and marine organisms like sponges. nih.govmdpi.com The indole alkaloid family alone consists of over 4,100 known compounds, many of which possess potent biological activities. nih.gov
Marine sponges, in particular, have proven to be a rich source of unique bromoindole alkaloids with significant therapeutic potential. researchgate.net For example, the sub-Arctic sponge Geodia barretti produces several 6-bromoindole derivatives, such as Barettin and Geobarrettins, which exhibit anti-inflammatory properties as discussed previously. researchgate.netnih.gov The broad spectrum of bioactivity associated with indole-containing natural products—including anti-inflammatory, antiviral, antibacterial, and antitumor effects—underscores their importance as lead compounds for the development of new therapeutics. nih.govnih.gov The inherent nature of these molecules as secondary metabolites, refined over evolutionary time, allows them to interact with and modulate endogenous biological pathways with high specificity and potency. nih.gov
Computational Chemistry and Theoretical Modeling of 6 Bromoindoline Hydrochloride Systems
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-bromoindoline (B1282224) hydrochloride, DFT calculations are instrumental in elucidating its optimized molecular geometry, bond lengths, and bond angles. Theoretical studies on related halogenated indole (B1671886) derivatives have demonstrated that the introduction of a halogen atom, such as bromine, can significantly influence the electronic properties of the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov This, in turn, affects the molecule's reactivity and spectroscopic properties.
DFT calculations can also be employed to compute vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Furthermore, the calculated electronic properties provide a basis for understanding the reactivity of 6-bromoindoline hydrochloride in various chemical reactions. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Table 1: Illustrative DFT-Calculated Properties for a Substituted Indoline (B122111) System
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations on a molecule structurally similar to this compound.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational flexibility and its interactions with solvent molecules or biological macromolecules. By simulating the system over time, it is possible to explore the different conformations that the molecule can adopt and their relative energies.
In a solution, MD simulations can reveal the structure of the solvation shell around the this compound molecule, identifying key intermolecular interactions such as hydrogen bonding and van der Waals forces. This is particularly important for understanding its behavior in different solvent environments. Studies on similar halogenated heterocyclic compounds have utilized MD simulations to investigate the stability of protein-ligand complexes, providing insights into binding modes and affinities. nih.gov
Prediction of Chemical Behaviors in Multicomponent Systems
The behavior of this compound in complex mixtures, such as solvent blends or formulations, can be predicted using computational models.
In a mixed solvent system, the composition of the solvent in the immediate vicinity of a solute molecule may differ from that of the bulk solvent. This phenomenon is known as preferential solvation. Computational methods, often in conjunction with experimental data, can be used to analyze the preferential solvation of this compound. By understanding which solvent component is preferentially attracted to the solute, it is possible to better predict its solubility and reactivity in mixed solvents. For bromo-aromatic compounds, the nature of the halogen atom can influence the local solvent environment due to its polarizability and ability to form halogen bonds.
Hansen Solubility Parameters (HSPs) are a way of predicting whether one material will dissolve in another to form a solution. They are based on the principle that "like dissolves like," where similarity is defined by three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding forces). wikipedia.orgnih.gov These parameters can be calculated using group contribution methods or determined experimentally. nih.govhansen-solubility.com For this compound, theoretical estimation of its HSPs would allow for the screening of potential solvents and the prediction of its miscibility with other components. hansen-solubility.com
Table 2: Exemplary Hansen Solubility Parameters
| Compound/Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| Hypothetical Indoline Derivative | 18.0 | 8.5 | 7.0 |
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol (B145695) | 15.8 | 8.8 | 19.4 |
| Toluene | 18.0 | 1.4 | 2.0 |
Note: The HSP values for the hypothetical indoline derivative are illustrative. The solvent data is from established sources.
The thermodynamic behavior of this compound in different systems can be further investigated by calculating properties such as the Gibbs free energy of solvation, which provides a measure of the spontaneity of the dissolution process.
Electronic Structure Analysis and Reactivity Descriptors (e.g., Fukui Functions)
The electronic structure of this compound provides fundamental insights into its chemical reactivity. Reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the sites of electrophilic and nucleophilic attack. The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in space when the total number of electrons in the system changes. tandfonline.com
The Fukui functions can be condensed to atomic sites to identify which atoms are most susceptible to attack:
f+(r) : for nucleophilic attack (where an electron is added).
f-(r) : for electrophilic attack (where an electron is removed).
f0(r) : for radical attack.
For this compound, calculating the Fukui functions would allow for the prediction of its reactive sites. For instance, in electrophilic aromatic substitution reactions, the positions on the aromatic ring with the highest values of f-(r) would be the most likely to react. nih.govnih.gov Studies on substituted anilines and other aromatic systems have demonstrated the utility of Fukui functions in rationalizing regioselectivity. researchgate.net
Advanced Analytical and Characterization Methodologies in Research Context
Spectroscopic Techniques for Structural Confirmation (Methodological Focus)
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, these techniques map out the connectivity of atoms and the nature of the chemical bonds, providing an unambiguous confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon-hydrogen framework of 6-Bromoindoline (B1282224) hydrochloride.
In ¹H NMR, the chemical shift (δ) of each proton, its integration, and its coupling pattern (multiplicity) provide detailed information about its chemical environment and proximity to other protons. For 6-Bromoindoline hydrochloride, specific signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons on the five-membered ring are expected. The bromine atom and the amine group significantly influence the chemical shifts of adjacent protons. For instance, a ¹H NMR spectrum of the related compound 6-bromo-2,3-dihydro-1H-indole hydrochloride was recorded at 400 MHz in CDCl₃ chemicalbook.com.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons. The chemical shifts of the carbon signals indicate their hybridization (sp², sp³) and the nature of their substituents. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 6-Bromoindoline Moiety Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (CH₂) | ~3.6 | ~48 |
| C3 (CH₂) | ~3.1 | ~29 |
| C4 (CH) | ~7.2 | ~126 |
| C5 (CH) | ~6.8 | ~123 |
| C6 (C-Br) | - | ~116 |
| C7 (CH) | ~7.0 | ~112 |
| C3a (C) | - | ~130 |
| C7a (C) | - | ~152 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous elucidation of its molecular formula. researchgate.net ESI is a soft ionization technique suitable for analyzing polar and thermally labile molecules like hydrochloride salts. researchgate.net
HRESIMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound, HRESIMS would detect the cationic species [C₈H₉BrN]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in two major peaks separated by two m/z units, providing definitive evidence for the presence of a single bromine atom.
Table 2: HRESIMS Data for 6-Bromoindoline Cation
| Compound | Molecular Formula (Cation) | Calculated Exact Mass (m/z) |
| 6-Bromoindoline | [C₈H₉⁷⁹BrN]⁺ | 197.9973 |
| 6-Bromoindoline | [C₈H₉⁸¹BrN]⁺ | 199.9952 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing systems containing chromophores—parts of a molecule that absorb light. scienceready.com.aubasicmedicalkey.com The chromophore in 6-bromoindoline is the bromo-substituted benzene ring fused with the indoline (B122111) nitrogen atom.
The UV-Vis spectrum of 6-bromoindoline is expected to show characteristic absorption maxima (λmax) in the UV region. The parent compound, indole (B1671886), exhibits absorption bands around 260-280 nm nist.gov. The presence of the bromine substituent and the saturation of the five-membered ring in indoline will influence the exact position and intensity of these bands. This technique is valuable for confirming the presence of the aromatic system and can also be used quantitatively based on the Beer-Lambert law. nih.gov
Table 3: Expected UV Absorption Characteristics for 6-Bromoindoline
| Chromophore | Expected λmax Range (nm) | Type of Transition |
| Bromo-substituted benzene ring | 250 - 290 | π → π* |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com Different chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at those frequencies. The resulting spectrum shows absorption bands corresponding to the various functional groups.
For this compound, key absorptions would confirm the presence of the secondary amine salt, the aromatic ring, and the aliphatic portions of the structure. The C-Br stretch is typically observed in the fingerprint region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Secondary Amine Salt | N⁺-H Stretch | 2400 - 2800 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-N Stretch | C-N | 1250 - 1350 |
| Alkyl Halide | C-Br Stretch | 515 - 690 lumenlearning.com |
Chromatographic Separation and Purity Assessment Methodologies (e.g., HPLC, UPLC-MS, GC-MS)
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a non-volatile salt like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the methods of choice.
A validated Reversed-Phase HPLC (RP-HPLC) method is typically used for purity analysis. ptfarm.plnih.gov The method's performance is verified through several parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) nih.gov. UPLC offers higher resolution and faster analysis times compared to traditional HPLC. mdpi.com Coupling UPLC with a mass spectrometer (UPLC-MS) allows for the simultaneous separation and mass identification of the main compound and any impurities, providing a powerful tool for purity profiling. mdpi.comescholarship.org Gas Chromatography-Mass Spectrometry (GC-MS) is generally less suitable for this compound due to its salt nature and low volatility. notulaebotanicae.ro
Table 5: Typical Methodological Parameters for HPLC Purity Assessment
| Parameter | Description |
| Column | C18 (octadecylsilane), e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Detector | UV detector set at a λmax of the compound (e.g., ~270 nm) |
| Flow Rate | ~1.0 mL/min |
| Purity Calculation | Based on the area percentage of the main peak relative to the total peak area |
Solid-State Characterization Techniques
The properties of a compound in its solid state are critical, particularly in pharmaceutical contexts. Solid-state characterization techniques provide insight into the crystallinity, crystal structure, and polymorphism of this compound.
X-ray Powder Diffraction (XRPD) is a primary technique used to analyze crystalline solids. mdpi.com The diffraction pattern is unique to a specific crystalline form and can be used to identify the compound, determine its crystal lattice parameters, and detect the presence of different polymorphic forms. mdpi.com For a hydrochloride salt, XRPD can confirm the formation of a crystalline salt and provide information on its structure.
Solid-State NMR (ssNMR) provides detailed structural information about the molecule in its solid form. It can be used to study molecular conformation and packing within the crystal lattice, which can be different from the structure in solution. mdpi.com For hydrochloride salts, ssNMR can help understand the effects of protonation and intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com
Powder X-ray Diffraction (PXRD) for Crystalline Form Determination
Powder X-ray Diffraction (PXRD) stands as a fundamental and accessible technique for the characterization of crystalline solids. It is instrumental in identifying the crystalline form of a substance, detecting polymorphism, and assessing sample purity. The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a unique fingerprint of the crystalline lattice.
In the analysis of this compound, PXRD would be used to confirm its crystalline nature. The diffraction pattern would exhibit a series of peaks at specific two-theta (2θ) angles, with the position and intensity of these peaks being characteristic of the compound's specific crystal lattice. For instance, in the characterization of Arbidol hydrochloride, an indole derivative, PXRD measurements were conducted using CuKα radiation with a scan rate of 10°/min over a 2θ range of 5–50° to determine its crystal form acs.org. This approach allows for the routine verification of batch-to-batch consistency and the identification of any potential crystalline impurities or different polymorphic forms.
The data obtained from a PXRD analysis is typically presented in a table listing the 2θ angles and their corresponding d-spacings and relative intensities.
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| Data for this compound is not publicly available. This table is illustrative of typical PXRD data. | ||
| Peak 1 | Value | Value |
| Peak 2 | Value | Value |
| Peak 3 | Value | Value |
| ... | ... | ... |
This table is a representative example of how Powder X-ray Diffraction data for this compound would be presented. The actual experimental values are not available in the public domain.
Single Crystal X-ray Diffraction for Absolute Configuration and Packing
For an unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration and crystal packing, Single Crystal X-ray Diffraction is the definitive method. This technique requires a high-quality single crystal, which is mounted and rotated in an X-ray beam. The diffraction pattern produced is a complex set of reflections whose intensities are used to construct a three-dimensional electron density map of the crystal, from which the atomic positions can be precisely determined.
For a chiral molecule like this compound, this analysis would reveal the exact spatial arrangement of its atoms, bond lengths, and bond angles. This information is critical for understanding its chemical reactivity and biological interactions. The analysis of N-alkylated 6-bromoindoline-2,3-dione derivatives, for example, utilized single-crystal X-ray diffraction to confirm their molecular and crystal structures researchgate.net. Similarly, the crystal structure of another indole derivative was solved by direct methods using data collected on a diffractometer equipped with graphite-monochromated MoKα radiation uomphysics.net.
The crystallographic data derived from such an analysis provides detailed information about the unit cell and refinement parameters.
| Parameter | Value |
| Compound | Data for this compound is not publicly available. This table is illustrative. |
| Formula | C₈H₉BrClN |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| R-factor (%) | Value |
This table illustrates the typical crystallographic data obtained from a Single Crystal X-ray Diffraction experiment. Specific data for this compound is not available in published literature.
Hirschfeld Surface Analysis for Intermolecular Interactions
Hirschfeld Surface Analysis is a modern computational method used to visualize and quantify the intermolecular interactions within a crystal lattice, based on the data obtained from single crystal X-ray diffraction. The Hirschfeld surface is a unique three-dimensional surface for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
This analysis provides a "fingerprint" of the intermolecular contacts, highlighting the nature and relative importance of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For instance, in the analysis of a bromo-substituted tetrahydroquinoline derivative, Hirschfeld surface analysis revealed that H···H (36.9%), Br···H/H···Br (28.2%), and C···H/H···C (24.3%) interactions were the most significant contributors to the crystal packing nih.govnih.gov. In another study on an indole derivative, H···H contacts accounted for the major contribution of about 52% to the total Hirshfeld surface area uomphysics.net. This information is invaluable for understanding the forces that stabilize the crystal structure.
The results are often visualized as 2D "fingerprint plots," which summarize the different types of intermolecular contacts and their relative prevalence.
| Interaction Type | Contribution (%) |
| Data for this compound is not publicly available. This table is illustrative of typical Hirschfeld analysis data. | |
| H···H | Value |
| Br···H/H···Br | Value |
| Cl···H/H···Cl | Value |
| C···H/H···C | Value |
| Other | Value |
This table presents a hypothetical breakdown of intermolecular contacts for this compound as would be determined by Hirschfeld Surface Analysis. Actual data is not publicly available.
Formulation Science and Engineering Research for Advanced Applications
Spherical Crystallization Techniques for 6-Bromoindoline (B1282224) Hydrochloride-Derived Pharmaceutical Salts
Spherical crystallization is a particle engineering technique that facilitates the simultaneous crystallization and agglomeration of a substance in a single step. This method is employed to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as flowability, compressibility, and dissolution rate. For 6-Bromoindoline hydrochloride, a compound whose handling and formulation properties may present challenges, spherical crystallization offers a promising approach to produce particles suitable for direct compression in tablet manufacturing. nih.govresearchgate.net
Solvent System Screening and Optimization
The selection of an appropriate solvent system is a critical factor in the success of spherical crystallization. jocpr.com This system typically comprises a "good solvent" in which the API is readily soluble, a "poor solvent" or "anti-solvent" which is miscible with the good solvent but in which the API is insoluble, and a "bridging liquid" that is immiscible with the poor solvent and preferentially wets the precipitated crystals. nih.gov The interplay between these solvents governs the crystallization and agglomeration process.
For this compound, a systematic screening process would be essential to identify the optimal combination of these three liquid components. The goal is to achieve a system where the affinity between the good and poor solvents is strong enough to induce rapid precipitation of the API upon mixing. jocpr.com The bridging liquid then facilitates the formation of liquid bridges between the nascent crystals, leading to the formation of spherical agglomerates.
An illustrative, hypothetical solvent screening for the spherical crystallization of this compound is presented below. The selection would be based on the solubility profile of the compound and the miscibility of the solvents.
Table 1: Hypothetical Solvent System Screening for Spherical Crystallization of this compound This table is for illustrative purposes and is based on general principles of solvent selection in spherical crystallization.
| System ID | Good Solvent | Poor Solvent | Bridging Liquid | Expected Outcome |
| SYS-01 | Methanol | Water | Dichloromethane (B109758) | Potential for agglomerate formation, requires optimization of ratios. |
| SYS-02 | Ethanol (B145695) | Isopropyl Ether | Toluene | Good potential due to immiscibility of bridging liquid. |
| SYS-03 | Acetone | n-Heptane | Chloroform | May yield well-defined spherical particles. |
| SYS-04 | Dimethylformamide (DMF) | Water | Carbon Tetrachloride | High solubility in DMF may require a high ratio of poor solvent. |
Influence of Bridging Liquid Ratio (BSR) and Crystallization Parameters
The ratio of the bridging liquid to the solid material (Bridging Liquid to Solid Ratio - BSR) is a paramount parameter that significantly influences the characteristics of the resulting agglomerates. whiterose.ac.uk An optimal BSR is crucial for the formation of spherical particles with desirable size and strength. A low BSR may result in incomplete agglomeration, while an excessive amount can lead to the formation of a paste-like mass.
Other critical process parameters that require careful control include the agitation rate, temperature, and residence time. whiterose.ac.uk The agitation speed affects the size and density of the agglomerates; higher speeds can lead to smaller, more compact particles. nih.gov Temperature influences the solubility of the API and the kinetics of crystallization. whiterose.ac.uk The duration of the process, or residence time, impacts the completeness of agglomeration and the mechanical strength of the final product. ajprd.com
The hypothetical influence of these parameters on the spherical agglomeration of this compound is summarized in the table below.
Table 2: Illustrative Influence of Process Parameters on Spherical Agglomerates of this compound This table is for illustrative purposes and is based on general principles of spherical crystallization.
| Parameter | Low Level | Medium Level | High Level |
| Bridging Liquid Ratio (BSR) | Incomplete, fragile agglomerates | Spherical, well-formed agglomerates | Over-wetted, paste-like mass |
| Agitation Rate (RPM) | Large, porous agglomerates | Medium-sized, compact agglomerates | Small, dense agglomerates |
| Temperature (°C) | Larger crystals, slower agglomeration | Optimal crystal size and agglomeration rate | Smaller crystals, potential for oiling out |
| Residence Time (min) | Weak, friable agglomerates | Strong, stable agglomerates | Potential for attrition and breakage |
Mechanistic Understanding of Spherical Agglomeration
The formation of spherical agglomerates is a dynamic process that can be understood through a series of mechanistic steps. Initially, the addition of a solution of this compound in a good solvent to a poor solvent induces nucleation and the formation of fine crystals. The subsequent introduction of a bridging liquid, which preferentially wets the crystals, leads to the formation of liquid bridges between particles.
Through controlled agitation, these initial nuclei collide and coalesce, growing in size. This growth phase is followed by a consolidation step, where the agglomerates become more compact and spherical due to the capillary forces exerted by the bridging liquid. The final properties of the agglomerates, such as size, shape, and porosity, are a direct result of the interplay between these rate processes, which are in turn governed by the formulation and process variables discussed previously.
Co-Crystallization and Salt Form Research for Enhanced Performance (Academic Perspective)
From an academic standpoint, enhancing the physicochemical properties of an API like this compound is a key area of research. Beyond spherical crystallization, co-crystallization and further salt form screening represent advanced strategies to tailor drug properties. criver.comimprovedpharma.com
Co-crystallization is a technique where an API is crystallized with a neutral guest molecule, known as a co-former, to form a new crystalline solid with different and potentially improved properties. iciq.orgijpsr.com For this compound, co-crystals could be explored to modify its solubility, dissolution rate, stability, and mechanical properties. researchgate.net The selection of a suitable co-former is critical and is often guided by principles of crystal engineering and supramolecular chemistry, aiming to form robust intermolecular interactions, such as hydrogen bonds, with the API. researchgate.net
Salt form research is another crucial aspect of pharmaceutical development. drug-dev.com While 6-Bromoindoline is presented as a hydrochloride salt, a comprehensive salt screening study would investigate the formation of other salt forms by reacting the basic indoline (B122111) nitrogen with a variety of pharmaceutically acceptable acids. improvedpharma.com Different salt forms of an API can exhibit a wide range of physicochemical properties, including solubility, hygroscopicity, and stability. criver.comimprovedpharma.com The identification of a salt form with an optimal balance of these properties can significantly impact the developability and therapeutic efficacy of the final drug product. improvedpharma.com Such research is fundamental to understanding the solid-state landscape of the API and selecting the optimal form for further development. sygnaturediscovery.com
Future Research Directions and Translational Perspectives
Exploration of Underexplored Applications in Medicinal Chemistry
The indole (B1671886) nucleus is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net While derivatives of 6-bromoindole (B116670) have shown promise, particularly as anticancer agents and kinase inhibitors, many of their potential applications in medicinal chemistry remain underexplored. nih.govbiosynth.com
Future research should focus on investigating the potential of 6-bromoindoline (B1282224) hydrochloride derivatives in therapeutic areas beyond oncology. A significant area of interest is neurodegenerative disorders. nih.govmdpi.com The core structure of indole is present in molecules that can modulate enzymes and pathways implicated in diseases like Alzheimer's and Parkinson's. nih.govmdpi.com The 6-bromo substitution provides a handle for chemical modifications that could lead to novel compounds with neuroprotective properties.
Another promising avenue is the development of anti-inflammatory agents. Bromoindole alkaloids isolated from marine sponges have demonstrated anti-inflammatory activity. researchgate.net This suggests that synthetic derivatives of 6-bromoindoline hydrochloride could be designed to target inflammatory pathways with high specificity and potency. The versatility of the indole scaffold allows for its incorporation into compounds targeting a variety of biological activities, including antiviral, antihypertensive, and antimicrobial applications. researchgate.netnitw.ac.in
| Potential Therapeutic Area | Rationale for Exploration | Key Research Focus |
| Neurodegenerative Disorders | The indole scaffold is present in compounds that modulate neuro-associated enzymes. mdpi.comnih.gov | Synthesis of derivatives targeting pathways involved in Alzheimer's and Parkinson's disease. |
| Inflammatory Diseases | Natural bromoindole alkaloids exhibit anti-inflammatory properties. researchgate.net | Design of potent and selective anti-inflammatory agents based on the 6-bromoindoline core. |
| Infectious Diseases | Indole derivatives have shown broad-spectrum antimicrobial and antiviral activity. researchgate.netnitw.ac.in | Development of novel anti-infective agents to combat drug-resistant pathogens. |
Development of Novel this compound-Based Scaffolds for Drug Discovery
The true value of this compound in drug discovery lies in its role as a versatile building block for creating novel molecular scaffolds. nih.govmdpi.com The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions.
A significant opportunity lies in the design and synthesis of new kinase inhibitors. Kinases are a major class of drug targets, and dysregulation of their activity is implicated in many diseases, particularly cancer. ed.ac.uknih.gov Research has already demonstrated that 6-bromoindole derivatives can be elaborated into potent Checkpoint Kinase 1 (Chek1) inhibitors. nih.govdrugbank.com Future efforts can expand on this by using this compound as a starting point to access a wide array of substituted indolines and indoles, targeting other kinases in the human kinome. The indole scaffold itself is a core component of numerous existing kinase inhibitors. researchgate.net
The development of libraries of compounds based on the 6-bromoindoline scaffold will be essential. By systematically modifying the core structure, researchers can explore a vast chemical space and identify compounds with desirable biological activities and drug-like properties. This approach can accelerate the discovery of new lead compounds for various therapeutic targets.
Advanced Materials Science Applications of Halogenated Indole Systems
The applications of halogenated indole systems extend beyond the realm of medicine into advanced materials science. nitw.ac.in The electronic properties of the indole ring, combined with the influence of halogen substituents, make these compounds interesting candidates for use in organic electronics. ambeed.comjku.at
Halogenated organic molecules are being investigated for their potential as semiconductors. mdpi.com The introduction of a bromine atom can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the indole system, which is critical for designing effective charge-transporting materials. mdpi.com Research into pyridopyrazino[2,3-b]indole derivatives has shown that altering substituents can effectively tune electrochemical properties, making them suitable as n-type materials in optoelectronic devices. ias.ac.in
Future research could explore the synthesis of polymers and small molecules derived from this compound for applications in:
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.
Organic Light-Emitting Diodes (OLEDs): As host or emissive materials.
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.
The ability to functionalize the 6-position of the indoline (B122111) ring allows for the fine-tuning of the material's electronic and physical properties, such as solubility and film-forming capabilities, which are crucial for device performance. jku.at The use of halogen bonding as a tool to control the solid-state packing of these molecules is another area ripe for exploration. rikkyo.ac.jpacs.org
Addressing Challenges in Scalable Synthesis and Derivatization
For this compound to be a truly useful building block, efficient and scalable synthetic routes are necessary. While numerous methods exist for the synthesis of indoles and indolines, their application to large-scale production can be challenging. nih.govthieme.de Future research must focus on developing robust, cost-effective, and environmentally friendly synthetic methodologies.
Key challenges to address include:
Improving reaction efficiency: Developing high-yield reactions that minimize the formation of byproducts. nih.gov
Reducing the use of hazardous reagents: Replacing toxic and expensive reagents, such as some transition metal catalysts, with greener alternatives. chemrxiv.orgchemrxiv.org
Simplifying purification processes: Designing synthetic routes that allow for easy isolation of the final product without the need for extensive chromatography.
Recent advances in synthetic organic chemistry, such as visible-light-driven reactions and novel catalytic systems, offer promising avenues for the synthesis and functionalization of indolines. chemrxiv.orgchemrxiv.org The development of one-pot procedures for the derivatization of this compound would also significantly enhance its utility by streamlining the synthesis of compound libraries. chemrxiv.org
Furthermore, methods for the selective functionalization of the indoline ring are crucial. mdpi.com While the bromine atom at the 6-position directs many transformations, controlling reactivity at other positions, such as the nitrogen atom or the C2 and C3 positions, is essential for creating a diverse range of molecular architectures.
Ethical Considerations in Sharing Compound-Related Data
The increasing emphasis on open science and data sharing in the chemical sciences brings to the forefront important ethical considerations. acs.org Sharing data related to this compound and its derivatives can accelerate research and development, but it must be done responsibly to protect intellectual property and ensure data integrity. rsc.org
Key ethical considerations include:
Data Privacy and Confidentiality: Chemical data, especially in a medicinal chemistry context, can be sensitive and proprietary. solubilityofthings.com Researchers must ensure that data sharing complies with privacy regulations and confidentiality agreements.
Data Ownership and Attribution: Proper credit must be given to the researchers who generated the data. Clear guidelines on data ownership are needed, particularly in collaborative projects.
FAIR Data Principles: Data should be Findable, Accessible, Interoperable, and Reusable (FAIR). rsc.orgnih.gov This involves depositing data in recognized public repositories with standardized metadata. Many funding agencies and journals now mandate the sharing of research data. nih.govacs.org
Informed Consent: When research involves human or animal data, obtaining informed consent for data sharing is a critical ethical requirement. taylorandfrancis.comnih.gov
The chemistry community is actively developing policies and infrastructure to facilitate ethical data sharing. rsc.orgchemistryworld.com Public databases like PubChem and the Cambridge Crystallographic Data Centre (CCDC) are vital resources for the dissemination of chemical information. nih.gov For a compound like this compound, establishing a framework for sharing synthetic protocols, characterization data, and biological activity data in a structured and ethical manner will be essential for fostering innovation and collaboration. solubilityofthings.comnih.gov
Q & A
Q. What methodologies are suitable for investigating synergistic effects of this compound with other therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
